1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine
Overview
Description
6-Chloro-imidazo[1,2-A]pyridin-2-ylmethyl-methyl-amine is a compound that belongs to the class of fused nitrogen-bridged heterocyclic compounds known as imidazo[1,2-a]pyridines . This class of compounds is important due to their broad spectrum of biological activity profiles . They are key intermediates in the synthesis of various bioactive compounds .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . The most effective protocols for their synthesis are metal-free direct synthesis methods . These methods are eco-friendly and have been developed to improve the ecological impact of the classical schemes . A specific example of a synthesis method involves the condensation of 2-aminopyridine and 1,3-dichloroacetone or 1,1,3-trichloroacetone .Molecular Structure Analysis
The molecular structure of 6-Chloro-imidazo[1,2-A]pyridin-2-ylmethyl-methyl-amine is characterized by a fused nitrogen-bridged heterocyclic compound known as imidazo[1,2-a]pyridine . The structure strongly depends on the substitution pattern .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . It is proposed that the transformation goes via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .Scientific Research Applications
Synthesis and Biological Activity
One study highlights the synthesis of imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents. Although the compounds did not show significant antisecretory activity, several demonstrated good cytoprotective properties in ethanol and HCl-induced ulcer models. The compound 8-(Benzyloxy)-3-[1-[[2-[(4-amino-1,2,5-thiadiazol-3-yl)amino]ethyl]thio]ethyl]-2-methylimidazo[1,2-a]pyridine was noted for its comparable cytoprotective activity to SCH-28080, a known antiulcer drug (Starrett et al., 1989).
Novel Synthetic Approaches
Research into the synthesis of imidazo[1,2-a]pyridines includes a transition-metal-free three-component reaction for constructing C-N, C-O, and C-S bonds, providing a facile approach for the formation of these bonds from ynals, pyridin-2-amines, and alcohols or thiols (Cao et al., 2014).
Medicinal Chemistry Applications
The imidazo[1,2-a]pyridine scaffold is explored for its application in medicinal chemistry, especially for the development of small molecules that can optimally adapt to three-dimensional binding sites of biological targets. A study reports a convenient synthesis for the preparation of combinatorial libraries, utilizing primary amines available in great structural diversity (Schmid et al., 2006).
Large-scale Synthesis
A copper-catalyzed oxidative cyclization method has been developed for the synthesis of imidazo[1,2-a]pyridines under ambient air, from basic and easily available starting materials. This protocol is also applicable for the direct preparation of zolimidine, a marketed antiulcer drug, on a large scale (Bagdi et al., 2013).
Crystal Structure Analysis
The crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives have been conducted to understand the molecular arrangement and potential interactions for further application in drug design (Dhanalakshmi et al., 2018).
Future Directions
The future directions in the research of 6-Chloro-imidazo[1,2-A]pyridin-2-ylmethyl-methyl-amine and related compounds could involve the development of more eco-friendly synthesis methods , exploration of their potential pharmaceutical applications , and further investigation of their biological activity profiles .
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, have been noted for their significant biological and therapeutic value .
Mode of Action
It is known that similar compounds, such as n-(pyridin-2-yl)amides, are formed via c–c bond cleavage promoted by i2 and tbhp .
Biochemical Pathways
It is known that similar compounds can affect various biochemical pathways due to their significant biological and therapeutic value .
Result of Action
Similar compounds have shown submicromolar inhibitory activity against various tumor cell lines .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Properties
IUPAC Name |
1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c1-11-4-8-6-13-5-7(10)2-3-9(13)12-8/h2-3,5-6,11H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZTVRXSIYUKPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN2C=C(C=CC2=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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